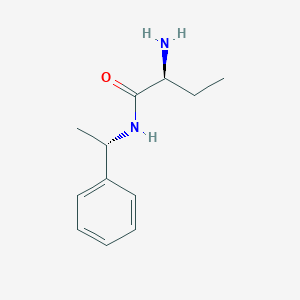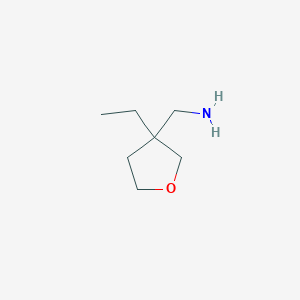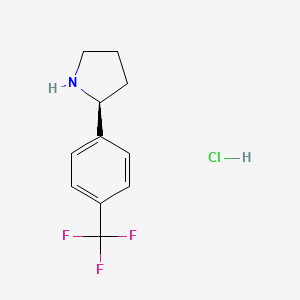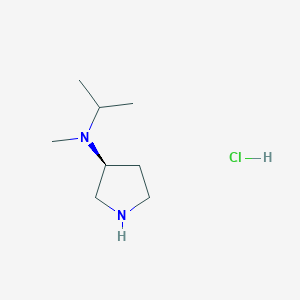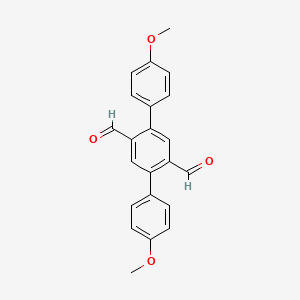
2,5-bis(4-methoxyphenyl)terephthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis(4-methoxyphenyl)terephthalaldehyde: is an organic compound characterized by the presence of two methoxyphenyl groups attached to a terephthalaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(4-methoxyphenyl)terephthalaldehyde typically involves the reaction of terephthalaldehyde with 4-methoxybenzaldehyde under specific conditions. One common method is the condensation reaction, where the aldehyde groups of terephthalaldehyde react with the methoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like toluene under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde groups in 2,5-bis(4-methoxyphenyl)terephthalaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,5-bis(4-methoxyphenyl)terephthalic acid.
Reduction: 2,5-bis(4-methoxyphenyl)terephthalyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 2,5-bis(4-methoxyphenyl)terephthalaldehyde is used as a building block in the synthesis of covalent organic frameworks (COFs) and other polymeric materials
Biology: In biological research, this compound can be used as a fluorescent probe due to its aromatic structure and potential for functionalization with various fluorophores.
Medicine: While specific medical applications are still under investigation, the compound’s ability to form stable frameworks suggests potential use in drug delivery systems.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including light-emitting diodes (LEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2,5-bis(4-methoxyphenyl)terephthalaldehyde primarily involves its ability to form stable covalent bonds with other molecules. The aldehyde groups can react with amines to form imines, which are key intermediates in the synthesis of COFs. The methoxy groups can also participate in various substitution reactions, allowing for further functionalization and modification of the compound.
Comparaison Avec Des Composés Similaires
- 2,5-bis(octyloxy)terephthalaldehyde
- 2,5-bis(hexyloxy)terephthalaldehyde
- Terephthalaldehyde
Comparison: 2,5-bis(4-methoxyphenyl)terephthalaldehyde is unique due to the presence of methoxyphenyl groups, which enhance its reactivity and potential for functionalization compared to other similar compounds. The methoxy groups provide additional sites for substitution reactions, making it a versatile building block for various applications.
Propriétés
Formule moléculaire |
C22H18O4 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2,5-bis(4-methoxyphenyl)terephthalaldehyde |
InChI |
InChI=1S/C22H18O4/c1-25-19-7-3-15(4-8-19)21-11-18(14-24)22(12-17(21)13-23)16-5-9-20(26-2)10-6-16/h3-14H,1-2H3 |
Clé InChI |
UJBSOOWGSHYHOR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=C(C=C2C=O)C3=CC=C(C=C3)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methylbenzo[b]thiophen-2-amine](/img/no-structure.png)
![5-[2-[1-(5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13647057.png)
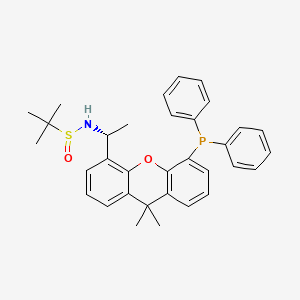

![[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride](/img/structure/B13647068.png)
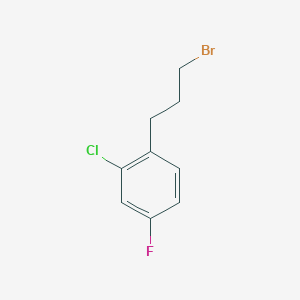
![(1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine](/img/structure/B13647090.png)

![9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole](/img/structure/B13647103.png)
